![molecular formula C4H11NO2 B3104489 (R)-2-Amino-3-methoxypropan-1-ol CAS No. 148278-96-0](/img/structure/B3104489.png)
(R)-2-Amino-3-methoxypropan-1-ol
Overview
Description
(R)-2-Amino-3-methoxypropan-1-ol, also known as AMP, is a chiral amino alcohol compound that has attracted the attention of researchers due to its unique chemical and biological properties. AMP has been found to have potential applications in various scientific fields, including pharmacology, organic chemistry, and biochemistry.
Scientific Research Applications
Antimalarial Activity
(R)-2-Amino-3-methoxypropan-1-ol and its derivatives have been synthesized and evaluated for their antimalarial activity. A study by D’hooghe et al. (2011) investigated various 2-amino-3-arylpropan-1-ols and found moderate antimalarial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Synthesis and Quantification in Pharmacokinetics
Walczak (2014) developed a selective and sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives in rat serum. This study highlights the role of these derivatives in pharmacokinetic research (Walczak, 2014).
Asymmetric Synthesis in Drug Development
Torre, Gotor‐Fernández, and Gotor (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, including (R)-2-Amino-3-methoxypropan-1-ol, for potential application in asymmetric synthesis of drugs like (S)-dapoxetine (Torre et al., 2006).
Oligonucleotide Synthesis
Connolly (1987) discusses the synthesis of oligonucleotides containing a primary amino group at the 5'-terminus, showing the relevance of amino alcohols like (R)-2-Amino-3-methoxypropan-1-ol in the field of nucleic acid research (Connolly, 1987).
properties
IUPAC Name |
(2R)-2-amino-3-methoxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNDTAVKGMNDQ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299401 | |
Record name | (2R)-2-Amino-3-methoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-methoxypropan-1-ol | |
CAS RN |
148278-96-0 | |
Record name | (2R)-2-Amino-3-methoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148278-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Amino-3-methoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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